

Olfactory Properties and Odor Profile of (-)-Carvomenthone: A Technical Guide

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Compound of Interest

Compound Name: (-)-Carvomenthone

Cat. No.: B12932112

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This technical guide provides a comprehensive overview of the olfactory properties and odor profile of **(-)-Carvomenthone**. It includes qualitative and physicochemical data, detailed experimental methodologies for sensory analysis, and a proposed olfactory signaling pathway.

Introduction to (-)-Carvomenthone

(-)-Carvomenthone, a monoterpenoid ketone, is a naturally occurring organic compound found in some essential oils. As a saturated derivative of carvone, it is of interest in the fields of flavor and fragrance chemistry, as well as in the study of structure-odor relationships. Understanding its olfactory characteristics is crucial for its potential applications in various consumer products and for research into the mechanisms of olfaction.

Olfactory Profile

The odor of **(-)-Carvomenthone** is primarily characterized by its minty and woody notes. It is often described with nuances of spearmint and a cooling sensation.

Table 1: Qualitative Olfactory and Flavor Descriptors for **(-)-Carvomenthone**

Descriptor Category	Associated Terms
Odor	Minty, Woody, Spearmint-like, Cooling, Green, Herbal
Flavor	Woody, Herbal, Spearmint-like, Cooling, Green, Minty

Physicochemical Properties

A summary of the key physicochemical properties of **(-)-Carvomenthone** is presented in Table 2.

Table 2: Physicochemical Properties of **(-)-Carvomenthone**

Property	Value
Chemical Name	(1S,4S)-(-)-p-Menthan-2-one
Synonyms	(-)-Tetrahydrocarvone, (1S,4S)-2-Methyl-5-(1-methylethyl)cyclohexanone
Molecular Formula	C ₁₀ H ₁₈ O
Molecular Weight	154.25 g/mol
Appearance	Clear, colorless liquid
Boiling Point	218-219 °C
Density	0.904 g/cm ³ at 20 °C
Flash Point	73 °C
Solubility in Water	257.3 mg/L at 25 °C (estimated)

Quantitative Olfactory Data

Odor Threshold

A specific, experimentally determined odor detection threshold for **(-)-Carvomenthone** is not readily available in the published literature. The odor threshold of a compound is the lowest

concentration that can be perceived by the human sense of smell and is typically determined through sensory panel testing using methods like the three-alternative forced-choice (3-AFC) procedure.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a technique that combines the separation capabilities of gas chromatography with human sensory detection to identify odor-active compounds in a sample. The following is a representative protocol for the analysis of monoterpenoids like **(-)-Carvomenthone**.

Objective: To identify and characterize the odor profile of **(-)-Carvomenthone** using GC-O.

Materials and Equipment:

- Gas chromatograph with a flame ionization detector (FID) and an olfactometry port
- Fused silica capillary column suitable for monoterpene analysis (e.g., DB-5 or equivalent)
- High-purity helium as carrier gas
- **(-)-Carvomenthone** standard
- Solvent for dilution (e.g., ethanol)
- Trained sensory panelists

Procedure:

- Sample Preparation: Prepare a dilution of the **(-)-Carvomenthone** standard in the chosen solvent. The concentration should be optimized to provide a clear olfactory response without overwhelming the panelists.
- GC Instrument Setup:
 - Column: Install a non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 μ m film thickness).

- Carrier Gas: Set the helium flow rate to be compatible with both the FID and the olfactometry port.
- Injector: Set the injector temperature to 250 °C.
- Oven Temperature Program: A typical program for monoterpenoids would be:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase to 240 °C at a rate of 5 °C/minute.
 - Final hold: Hold at 240 °C for 5 minutes.
- Effluent Splitting: The column effluent is split between the FID and the olfactometry port, often at a 1:1 ratio.
- Olfactometry Port: The transfer line to the sniffing port should be heated to prevent condensation (e.g., 250 °C). Humidified air is typically added to the effluent to prevent nasal dehydration of the panelists.
- Data Acquisition:
 - Inject the prepared sample into the GC.
 - A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and a description of any perceived odor.
 - Simultaneously, the FID records the chemical profile of the sample.
- Data Analysis: The olfactory data is correlated with the chromatographic data to identify the retention time of the odor-active compound. The odor description from the panelist is then assigned to the corresponding peak in the chromatogram.

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Sensory Panel Evaluation for Odor Profile

This protocol outlines a method for a trained sensory panel to develop a detailed odor profile of **(-)-Carvomenthone**.

Objective: To qualitatively and quantitatively describe the odor profile of **(-)-Carvomenthone**.

Materials and Equipment:

- **(-)-Carvomenthone** sample
- Odorless solvent (e.g., mineral oil or propylene glycol)
- Glass vials with PTFE-lined caps
- Odor-free smelling strips
- Sensory evaluation booths with controlled lighting and ventilation
- Data collection software or forms
- A panel of 8-12 trained sensory assessors

Procedure:

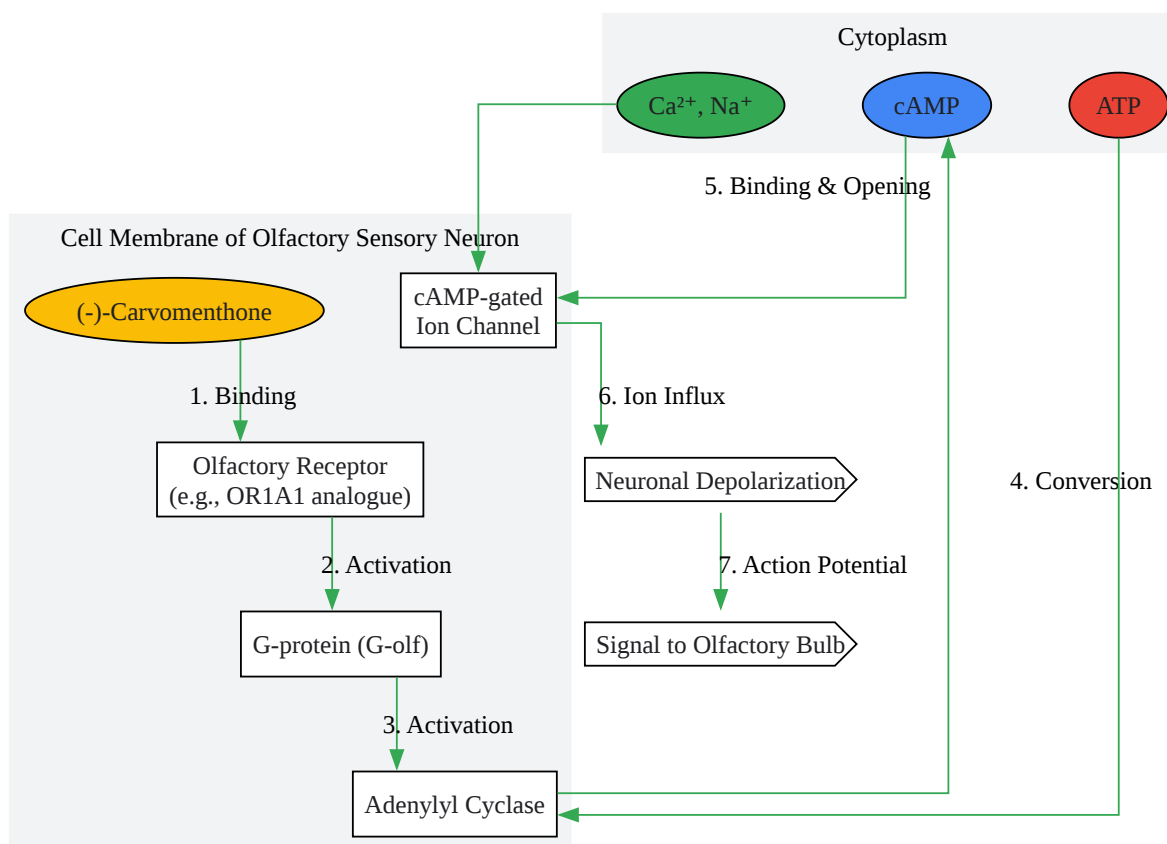
- **Panelist Training:** Panelists should be trained in the recognition and intensity rating of a wide range of standard odorants, particularly those relevant to minty, woody, and green aromas.
- **Sample Preparation:** Prepare a series of dilutions of **(-)-Carvomenthone** in the odorless solvent. The concentrations should span from just above the expected detection threshold to a level that is clearly perceivable but not overpowering.
- **Evaluation Session:**
 - Panelists are seated in individual sensory booths.
 - Samples are presented in coded vials. A smelling strip is dipped into the sample and presented to the panelist.

- Panelists are instructed to evaluate the odor and describe its characteristics using a provided lexicon of descriptive terms.
- Panelists then rate the intensity of each identified descriptor on a labeled magnitude scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong).
- Data Analysis: The intensity ratings for each descriptor are averaged across the panelists. The results can be visualized as a flavor profile diagram or a spider web plot to represent the complete odor profile of the compound.

Putative Olfactory Signaling Pathway

The perception of odorants like **(-)-Carvomenthone** is initiated by the binding of the molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. While the specific receptor for **(-)-Carvomenthone** has not been definitively identified, studies on the closely related compound, (R)-(-)-carvone, have shown it to activate the human odorant receptor OR1A1.^[1] It is plausible that **(-)-Carvomenthone** interacts with a similar receptor.

The binding of an odorant to its receptor triggers a conformational change in the receptor, which in turn activates an associated G-protein (G-olf). This initiates a second messenger cascade, leading to the depolarization of the neuron and the transmission of an electrical signal to the olfactory bulb in the brain.



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Caption: Putative olfactory signaling pathway for **(-)-Carvomenthone**.

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References

- 1. chromatographytoday.com [chromatographytoday.com]
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